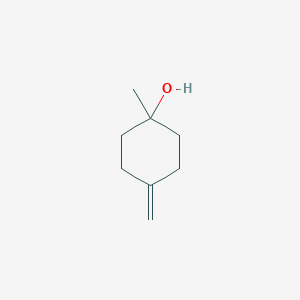

1-Methyl-4-methylidenecyclohexan-1-ol

Description

Structural Classification within Organic Chemistry

From a structural standpoint, 1-Methyl-4-methylidenecyclohexan-1-ol belongs to the class of tertiary allylic alcohols . This classification is based on two key features of its molecular architecture:

Tertiary Alcohol: The hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This tertiary nature influences its reactivity, often making it more prone to substitution reactions (SN1) and elimination reactions.

Allylic System: The hydroxyl-bearing carbon is adjacent to a carbon-carbon double bond (the exocyclic methylene (B1212753) group). This proximity creates an allylic system, which imparts unique reactivity due to the potential for resonance stabilization of any intermediate carbocations or radicals. google.com

The combination of these two features makes tertiary allylic alcohols versatile synthons in organic synthesis. researchgate.netmasterorganicchemistry.com

Academic Significance and Research Focus

The academic significance of this compound and related tertiary allylic alcohols lies in their potential application in the synthesis of natural products and other complex organic molecules, including terpenes and their derivatives. nih.govnih.gov Terpenes are a large and diverse class of naturally occurring organic compounds, many of which possess significant biological activity. The structural motif of a substituted cyclohexanol (B46403) is found in many terpenes, such as terpineol (B192494) and its derivatives. purdue.edumasterorganicchemistry.com

Research in this area often focuses on the development of stereoselective methods for the synthesis of chiral tertiary allylic alcohols, as the stereochemistry of these building blocks can be crucial for the biological activity of the final target molecule. researchgate.net The synthesis of such compounds often serves as a model system for testing new synthetic methodologies. researchgate.net

Detailed Research Findings

The most logical and direct synthetic route to this compound is the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone, 4-methylenecyclohexanone (B1296799) . The two most common classes of reagents for this transformation are Grignard reagents and organolithium reagents.

Reaction Scheme: Synthesis of this compound

This reaction scheme illustrates the general transformation and is based on established chemical principles.

Nucleophilic Addition with Grignard Reagents

The reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a ketone is a classic and widely used method for the formation of tertiary alcohols. purdue.edumasterorganicchemistry.com In this reaction, the nucleophilic carbon of the methyl group in the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylenecyclohexanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product. youtube.com

Nucleophilic Addition with Organolithium Reagents

Similarly, organolithium reagents, like methyllithium (B1224462) (CH₃Li), are powerful nucleophiles that readily add to ketones to form tertiary alcohols. researchgate.net The mechanism is analogous to that of the Grignard reaction, involving the attack of the nucleophilic methyl group on the carbonyl carbon, followed by an acidic workup.

The choice between a Grignard reagent and an organolithium reagent can sometimes be influenced by factors such as the presence of other functional groups in the molecule and desired reaction conditions.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-methyl-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C8H14O/c1-7-3-5-8(2,9)6-4-7/h9H,1,3-6H2,2H3 |

InChI Key |

SLXOMHQPQFIAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C)CC1)O |

Origin of Product |

United States |

Advanced Structural Analysis and Isomerism of 1 Methyl 4 Methylidenecyclohexan 1 Ol

Stereochemical Considerations and Chiral Centers in 1-Methyl-4-methylidenecyclohexan-1-ol

Stereochemistry is a critical aspect of molecular analysis. A key question is whether a molecule is chiral—that is, if it is non-superimposable on its mirror image. For this compound, an initial inspection might suggest the presence of a chiral center at the C1 carbon, which is bonded to a hydroxyl group, a methyl group, and two different paths around the cyclohexane (B81311) ring.

However, a detailed analysis reveals the presence of a plane of symmetry. This plane passes through the C1 and C4 carbons, the hydroxyl and methyl groups attached to C1, and the exocyclic methylidene group at C4. Because the path from C1 through C2 and C3 to C4 is identical to the path from C1 through C6 and C5, the two ring connections to C1 are not considered different groups. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image. Therefore, this compound is an achiral molecule. stackexchange.comquora.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a property that arises from chirality. masterorganicchemistry.com Since this compound is achiral, it does not possess enantiomers. Molecules that are achiral but contain stereocenters are known as meso compounds. youtube.com

Diastereomers are stereoisomers that are not mirror images of one another. masterorganicchemistry.com This class of isomerism occurs in compounds with two or more stereocenters. As this compound has no stereocenters, it cannot exist in diastereomeric forms.

Although this compound itself is achiral, the study of chirality is paramount in many areas of chemical and pharmaceutical research. researchgate.net Many organic molecules, including a vast number of terpenes and terpenoids, are chiral. nsf.gov The different enantiomers of a chiral compound can exhibit markedly different biological activities, from their therapeutic effects to their toxicity. mdpi.comchiralpedia.com

For instance, the physiological response to a drug can be highly specific to one enantiomer, as receptors and enzymes in the body are themselves chiral entities. chiralpedia.com This has led to a significant trend in the pharmaceutical industry to develop and market single-enantiomer drugs to improve efficacy and safety profiles. researchgate.netmdpi.com The synthesis and separation of enantiomers are thus crucial challenges, driving innovation in areas like asymmetric synthesis and chiral chromatography. researchgate.net

Conformational Analysis of the Cyclohexane Ring in this compound

Cyclohexane and its derivatives are not planar molecules; they adopt puckered three-dimensional shapes to relieve angle and torsional strain. libretexts.orgyoutube.com The most stable and prevalent of these is the chair conformation. wikipedia.orgyoutube.com

Like other substituted cyclohexanes, this compound exists predominantly in two interconverting chair conformations. libretexts.orgmasterorganicchemistry.com This interconversion process is known as a ring flip. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

For this compound, the two chair conformers are not energetically equivalent due to the different spatial requirements of the methyl and hydroxyl groups at the C1 position. libretexts.orglibretexts.org

Conformer A: The hydroxyl group is in an axial position, and the methyl group is in an equatorial position.

Conformer B: The methyl group is in an axial position, and the hydroxyl group is in an equatorial position.

These two conformers exist in a dynamic equilibrium at room temperature. However, the equilibrium will favor the more stable, lower-energy conformation. libretexts.org

| Feature | Conformer A | Conformer B |

|---|---|---|

| C1-OH Group Position | Axial | Equatorial |

| C1-CH3 Group Position | Equatorial | Axial |

| Major Steric Interaction | 1,3-diaxial OH↔H | 1,3-diaxial CH3↔H |

| Relative Stability | More Stable | Less Stable |

The relative stability of cyclohexane conformers is primarily determined by steric strain. libretexts.org A significant source of steric strain in chair conformations arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other groups) on the same side of the ring at the C3 and C5 positions (relative to C1). libretexts.orglibretexts.org

Substituents in the equatorial position experience less steric hindrance, making this position more favorable for larger groups. libretexts.orgyoutube.com The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. fiveable.melumenlearning.com A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH3 (Methyl) | 1.7 | masterorganicchemistry.comfiveable.me |

| -OH (Hydroxyl) | 0.9 - 1.0 | lumenlearning.com |

The methyl group has a significantly larger A-value (1.7 kcal/mol) than the hydroxyl group (approx. 0.9-1.0 kcal/mol). masterorganicchemistry.comfiveable.melumenlearning.com This indicates that the steric strain from an axial methyl group is greater than that from an axial hydroxyl group. libretexts.org Consequently, the equilibrium will strongly favor the conformer that places the bulkier methyl group in the more spacious equatorial position. Therefore, Conformer A (axial -OH, equatorial -CH3) is the more stable and predominant conformation of this compound.

Synthetic Methodologies and Strategies for 1 Methyl 4 Methylidenecyclohexan 1 Ol and Its Derivatives

Established Synthetic Pathways for 1-Methyl-4-methylidenecyclohexan-1-ol

The construction of this compound can be achieved through several methodologies, primarily involving the formation of the key functional groups on a pre-existing cyclohexane (B81311) framework.

While various methods exist for the synthesis of substituted cyclohexanes, for the specific target of this compound, the cyclohexane core is typically derived from a readily available starting material rather than being constructed via a cyclization reaction in the main synthetic sequence. Commercially available precursors such as 4-methylcyclohexanone (B47639) or 4-methylenecyclohexanone (B1296799) serve as common starting points. These precursors already contain the six-membered ring, and the subsequent reactions focus on introducing the desired functional groups.

Functional group interconversions are central to the synthesis of this compound. wikipedia.orgbyjus.comorgsyn.org A highly efficient and direct approach involves the use of a Grignard reaction. wikipedia.orgbyjus.com This powerful organometallic reaction is ideal for forming carbon-carbon bonds and introducing the tertiary alcohol functionality. libretexts.orgyoutube.commasterorganicchemistry.com

A plausible and commonly employed synthetic route starts from 4-methylenecyclohexan-1-one. nih.gov The reaction of this ketone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, directly yields the target molecule, this compound. libretexts.orgyoutube.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent protonation of the resulting alkoxide furnishes the tertiary alcohol. masterorganicchemistry.com

An alternative, though less direct, pathway could commence from 4-methylcyclohexanone. The initial step would be a Grignard reaction with methylmagnesium bromide to produce 1,4-dimethylcyclohexan-1-ol. The subsequent challenge would be the regioselective introduction of the exocyclic double bond, which could be a multi-step process involving, for example, radical bromination followed by elimination.

Another key functional group interconversion strategy for creating the exocyclic methylene (B1212753) group is the Wittig reaction. orgsyn.orgpitt.eduorganic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. For instance, reacting 1-methyl-4-oxocyclohexan-1-ol (a hypothetical precursor that would need to be synthesized) with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would install the methylidene group. However, the Grignard approach on 4-methylenecyclohexan-1-one is generally more straightforward.

Table 1: Proposed Synthetic Pathways via Functional Group Interconversion

| Starting Material | Reagent(s) | Key Transformation | Product |

| 4-Methylenecyclohexan-1-one | 1. CH₃MgBr, Et₂O2. H₃O⁺ | Grignard Reaction | This compound |

| 4-Methylcyclohexanone | 1. CH₃MgBr, Et₂O2. H₃O⁺ | Grignard Reaction | 1,4-Dimethylcyclohexan-1-ol |

| 1-Methyl-4-oxocyclohexan-1-ol | Ph₃P=CH₂ | Wittig Reaction | This compound |

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. While it is a cornerstone of cyclic compound synthesis, its direct application to form the specific substitution pattern of this compound is not a commonly reported or strategically obvious pathway. The required diene and dienophile would be complex, and controlling the regioselectivity to achieve the desired product would be challenging. Therefore, this method is not considered a standard approach for the synthesis of this particular compound.

Stereoselective Synthesis Approaches to this compound

The structure of this compound contains a chiral center at the C1 position, the carbon atom bearing the hydroxyl group. Therefore, the development of stereoselective methods to control the absolute configuration of this center is of significant interest.

The asymmetric synthesis of chiral tertiary alcohols, such as this compound, presents a considerable challenge in organic synthesis. msu.edu The primary approach involves the enantioselective addition of an organometallic reagent to a prochiral ketone. msu.edu

In the context of synthesizing an enantiomerically enriched form of this compound, the key step would be the asymmetric addition of a methyl group to 4-methylenecyclohexan-1-one. This can be achieved by employing a chiral catalyst or a stoichiometric chiral auxiliary to control the facial selectivity of the nucleophilic attack on the carbonyl group. Various catalytic systems, often involving chiral ligands complexed to a metal, have been developed for the enantioselective alkylation of ketones, although specific application to this substrate may require optimization. msu.edu

Achieving a high degree of stereocontrol at the newly formed quaternary stereocenter is a formidable task due to the small steric and electronic differences between the two faces of the prochiral ketone. msu.edu The success of the asymmetric addition is highly dependent on the ability of the chiral catalyst or auxiliary to effectively differentiate between these two faces.

Strategies to enhance stereoselectivity include the use of bulky chiral ligands that can create a more defined chiral environment around the reactive center. The choice of solvent and reaction temperature can also play a crucial role in influencing the stereochemical outcome. While general methods for the stereoselective construction of tertiary alcohols are known, their specific application to the synthesis of optically active this compound would be a subject of dedicated research. nih.govnih.gov

Advanced Synthetic Transformations for this compound Derivatives

The structural features of this compound, namely the tertiary alcohol and the exocyclic double bond, offer two reactive sites for a variety of chemical transformations. These sites can be selectively targeted to introduce additional functionalities and to construct more complex molecular architectures.

The exocyclic double bond in this compound is susceptible to a range of addition reactions, allowing for the introduction of diverse functional groups.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield a spiro-epoxide, 1-methyl-1-oxaspiro[2.5]octan-5-ol. This epoxide can then serve as a precursor for further reactions, such as ring-opening with various nucleophiles to introduce groups like azides, amines, or thiols.

Dihydroxylation: The double bond can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or anti-dihydroxylation via the epoxide followed by acid-catalyzed hydrolysis. masterorganicchemistry.com This leads to the formation of a diol, 1-methyl-4-(hydroxymethyl)cyclohexane-1,4-diol, which can be further functionalized.

Hydrogenation: Catalytic hydrogenation of the exocyclic double bond, for instance using a platinum-on-carbon (Pt/C) catalyst, would selectively reduce the alkene to furnish 1,4-dimethylcyclohexan-1-ol. google.commdpi.com This transformation is useful for creating saturated cyclic systems.

A representative table of these transformations is provided below:

| Starting Material | Reagents and Conditions | Product | Functional Group Introduced |

| This compound | m-CPBA, CH₂Cl₂ | 1-Methyl-1-oxaspiro[2.5]octan-5-ol | Epoxide |

| This compound | 1. OsO₄, NMO 2. NaHSO₃ | 1-Methyl-4-(hydroxymethyl)cyclohexane-1,4-diol | Diol |

| This compound | H₂, Pt/C, Ethanol | 1,4-Dimethylcyclohexan-1-ol | Alkane |

Catalysis offers efficient and selective routes to derivatives of this compound. Both homogeneous and heterogeneous catalysts can be employed to achieve desired transformations.

For instance, in the hydrogenation of the exocyclic double bond, various catalysts can be utilized to influence the stereochemical outcome or to achieve chemoselectivity in the presence of other functional groups. Noble metal catalysts like platinum, palladium, and rhodium are commonly used. google.com For example, the dehydrogenation of related methylcyclohexene and methylcyclohexadiene has been studied over a Pt/γ-Al₂O₃ catalyst. researchgate.net

In the context of building more complex structures, catalytic tandem reactions initiated by the formation of the tertiary alcohol could be envisioned. For example, a cascade reaction involving a Grignard addition followed by a Claisen rearrangement has been reported for the synthesis of α-allene quaternary centers in cyclohexanones, demonstrating the potential for complex catalytic sequences. nih.gov

The following table summarizes some catalytic approaches applicable to the synthesis of derivatives:

| Reaction Type | Catalyst | Substrate Scope | Potential Product Derivative |

| Hydrogenation | Pt/C | Alkenes | Saturated cyclic alcohols |

| Dehydrogenation | Pt/γ-Al₂O₃ | Substituted cyclohexenes | Aromatic derivatives |

| Tandem Reaction | Grignard reagent with chiral ligand | Enones | Complex polycyclic structures |

The core structure of this compound can be a starting point for the synthesis of more intricate molecular architectures, such as spirocyclic and fused-ring systems.

One strategy involves the conversion of the precursor ketone, 4-methylenecyclohexanone, into a spiro compound through a multi-component domino reaction. For example, a Knoevenagel/Michael/cyclization sequence can be employed to synthesize spiro compounds. mdpi.com Another approach is the double 1,3-dipolar cycloaddition of in situ generated nitrilimines with a suitable dipolarophile, which can lead to the formation of spiro[4.4]thiadiazole derivatives. nih.gov

Furthermore, tandem reactions that construct multiple C-C bonds in a single operation are powerful tools. A tandem carbene and photoredox-catalyzed process has been reported for the synthesis of substituted cycloalkanones, showcasing a modern approach to building complex cyclic systems. nih.gov While not directly starting from this compound, these strategies highlight the potential for developing innovative routes to complex molecules based on the cyclohexanone (B45756) framework.

Optimization of Synthetic Reaction Conditions for this compound

The synthesis of this compound is typically achieved via a Grignard reaction between 4-methylenecyclohexanone and a methylmagnesium halide (e.g., methylmagnesium bromide). khanacademy.org The optimization of reaction conditions is crucial for maximizing the yield and purity of the product.

The temperature and duration of a Grignard reaction significantly impact its outcome. Low temperatures are often necessary to control the reactivity of the Grignard reagent and to minimize side reactions.

Kinetic studies on Grignard additions to esters have shown that lowering the reaction temperature, for instance to -40 °C, can be essential to prevent undesired secondary reactions. dtu.dk While this compound is synthesized from a ketone, the principle of temperature control remains critical, especially with sterically hindered ketones where side reactions like enolization and reduction can compete with the desired nucleophilic addition. organic-chemistry.org

The reaction time must be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. A study on a Grignard addition to a phthalide (B148349) showed that at -30 °C, a residence time of up to one hour was necessary for near-complete conversion. dtu.dk

A hypothetical parametric study for the synthesis of this compound is presented below:

| Temperature (°C) | Reaction Time (h) | Conversion of 4-methylenecyclohexanone (%) | Yield of Product (%) |

| 25 (Room Temp) | 1 | 95 | 75 |

| 0 | 1 | 98 | 85 |

| 0 | 2 | >99 | 90 |

| -20 | 2 | 90 | 80 |

The stoichiometry of the reactants, particularly the ratio of the Grignard reagent to the ketone, is a key factor in maximizing the yield. An excess of the Grignard reagent is often used to ensure complete consumption of the ketone. However, a large excess can lead to difficulties in purification and increased side reactions.

For sterically hindered ketones, the use of additives can enhance the yield. For example, the addition of zinc(II) chloride (ZnCl₂) can form a more nucleophilic zinc(II) ate complex from the Grignard reagent, leading to a more chemoselective alkylation and improved yields of tertiary alcohols. researchgate.net The impact of the alkoxymagnesium halide by-product on the reaction kinetics has also been studied, revealing that it can complex with the Grignard reagent and enhance its nucleophilicity. researchgate.net

The following table illustrates the potential effect of stoichiometry on the yield of this compound:

| Equivalents of CH₃MgBr | Additive | Yield (%) |

| 1.1 | None | 88 |

| 1.5 | None | 92 |

| 2.0 | None | 91 |

| 1.1 | ZnCl₂ (0.1 eq) | 95 |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Methylidenecyclohexan 1 Ol

Nucleophilic Substitution Reactions of the Hydroxyl Group in 1-Methyl-4-methylidenecyclohexan-1-ol

Nucleophilic substitution reactions involve the replacement of the hydroxyl (-OH) group by a nucleophile. For an alcohol, this process is not straightforward because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Activation of this group is a prerequisite for substitution.

The Sₙ1 (unimolecular nucleophilic substitution) mechanism is the predominant substitution pathway for tertiary alcohols like this compound, particularly under acidic conditions. wikipedia.orgvaia.com This is because the structure of the alcohol allows for the formation of a relatively stable tertiary carbocation intermediate. ucsb.edu The reaction proceeds in multiple steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid (e.g., HBr), which converts the poor leaving group (-OH) into a good leaving group, water (H₂O). libretexts.orgpearson.com

Formation of a Carbocation: The protonated alcohol, an oxonium ion, dissociates by losing a water molecule. This is the slow, rate-determining step of the reaction and results in the formation of a tertiary carbocation. masterorganicchemistry.comlibretexts.org The stability of this carbocation is enhanced by the inductive effects and hyperconjugation from the attached alkyl groups. wikipedia.org

Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻) attacks the planar carbocation. wikipedia.orgpearson.com This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbon were chiral. libretexts.org

For instance, the reaction of this compound with hydrogen bromide (HBr) would proceed via an Sₙ1 mechanism to form 1-bromo-1-methyl-4-methylidenecyclohexane. vaia.compearson.com

Table 1: Sₙ1 Reaction Characteristics for this compound

| Feature | Description |

|---|---|

| Substrate | Tertiary alcohol, favoring Sₙ1. wikipedia.org |

| Mechanism | Multi-step, involving a stable tertiary carbocation intermediate. libretexts.org |

| Kinetics | Unimolecular (first-order), rate depends only on substrate concentration. masterorganicchemistry.comyoutube.com |

| Leaving Group | The -OH group must first be protonated to form H₂O, a good leaving group. libretexts.orgpearson.com |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, halide ions). wikipedia.orglibretexts.org |

| Stereochemistry | Attack on the planar carbocation can lead to racemization if the center is chiral. libretexts.org |

The Sₙ2 (bimolecular nucleophilic substitution) mechanism is not a viable pathway for this compound. Sₙ2 reactions involve a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism requires a "backside attack," where the nucleophile approaches the carbon from the side opposite to the leaving group. masterorganicchemistry.com

In the case of this compound, the electrophilic carbon atom bonded to the hydroxyl group is a tertiary center. It is bonded to three other carbon atoms (the methyl group and two carbons of the cyclohexane (B81311) ring). This creates significant steric hindrance, effectively shielding the carbon from backside attack by a nucleophile. youtube.comlibretexts.org Therefore, the transition state for an Sₙ2 reaction is too high in energy to be formed. The reactivity order for Sₙ2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.comlibretexts.org

The hydroxyl group (-OH) is inherently a poor leaving group because its conjugate acid, the hydroxide ion (OH⁻), is a strong base. For a substitution or elimination reaction to occur, the -OH group must be converted into a better leaving group. libretexts.orglibretexts.org

In acidic environments, the lone pair of electrons on the oxygen atom of the hydroxyl group acts as a base and accepts a proton (H⁺) from the acid catalyst. libretexts.orgpearson.com This process forms a protonated alcohol, known as an oxonium ion (R-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a significantly better leaving group. pearson.comyoutube.com This activation step is crucial for facilitating both Sₙ1 and E1 reactions, as it lowers the energy barrier for the formation of the carbocation intermediate. libretexts.org

Elimination Reactions Leading to Alkene Formation from this compound

Elimination reactions, specifically dehydration, are common for tertiary alcohols and compete with Sₙ1 reactions, especially at higher temperatures. These reactions lead to the formation of alkenes.

The E1 (unimolecular elimination) mechanism is common for tertiary alcohols and proceeds through the same carbocation intermediate as the Sₙ1 reaction. cureffi.orglibretexts.org

Protonation and Loss of Water: As with the Sₙ1 reaction, the -OH group is protonated and leaves as a water molecule to form a stable tertiary carbocation. youtube.com

Deprotonation: A weak base (often the solvent, like water) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a new pi (π) bond, resulting in an alkene. cureffi.orgkhanacademy.org

For this compound, deprotonation can occur from the methyl group or from the adjacent carbons within the ring, leading to a mixture of diene products. A significant consideration in E1 reactions is the possibility of carbocation rearrangements to form a more stable carbocation. khanacademy.orgorgoreview.com However, the initial carbocation formed from this compound is already tertiary and relatively stable. Rearrangement could occur to form a conjugated system, which is more stable. For example, acid-catalyzed dehydration can lead to the formation of 1,4-dimethylcyclohexa-1,3-diene, a conjugated and therefore highly stable product. doubtnut.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step reaction that requires a strong, often sterically hindered, base. libretexts.orgchemistrysteps.com While E1 is more common for tertiary alcohols in acidic conditions, an E2 reaction can be induced by a strong base.

In an E2 reaction, the base removes a proton from a beta-carbon simultaneously as the leaving group departs. libretexts.org The regioselectivity of E2 reactions is generally governed by Zaitsev's Rule , which states that the major product will be the more stable, more highly substituted alkene. libretexts.orgchemistrysteps.commasterorganicchemistry.com

When this compound (after protonation of the -OH group) undergoes elimination, there are multiple beta-hydrogens that can be removed. The removal of different protons would lead to different isomeric dienes. According to Zaitsev's rule, the thermodynamic product—the most stable alkene—will predominate. masterorganicchemistry.com This is typically the alkene with the most alkyl substituents on the double bond carbons. masterorganicchemistry.comlibretexts.org In this case, the formation of a conjugated diene system within the ring, such as 1,4-dimethylcyclohexa-1,3-diene, would be highly favored due to the enhanced stability of conjugated systems. doubtnut.comyoutube.comyoutube.com

Table 2: Comparison of E1 and E2 Pathways for this compound

| Feature | E1 Pathway | E2 Pathway |

|---|---|---|

| Base Requirement | Weak base (e.g., H₂O, EtOH). khanacademy.org | Strong base (e.g., KOH, NaOEt). chemistrysteps.com |

| Mechanism | Two steps, via carbocation intermediate. libretexts.org | One concerted step. libretexts.org |

| Rate Law | First-order: Rate = k[Substrate]. libretexts.org | Second-order: Rate = k[Substrate][Base]. libretexts.org |

| Rearrangements | Possible, to form a more stable carbocation/product. orgoreview.commasterorganicchemistry.com | Not possible, as no carbocation is formed. orgoreview.com |

| Regioselectivity | Zaitsev's rule generally applies, favoring the most stable alkene. openstax.org | Zaitsev's rule generally applies, favoring the most stable alkene. chemistrysteps.commasterorganicchemistry.com |

Dehydration Processes and Acid Catalysis

The dehydration of this compound, a tertiary alcohol, proceeds readily under acid-catalyzed conditions. The mechanism is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, converting it into a good leaving group (water). vaia.com The subsequent loss of a water molecule from the protonated alcohol generates a relatively stable tertiary carbocation at the C1 position of the cyclohexane ring.

The reaction pathway then diverges, leading to a mixture of isomeric diene products. The final product distribution is governed by the principles of regioselectivity, primarily following Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. shaalaa.comyoutube.comshaalaa.com In this case, the elimination of a proton from a carbon adjacent to the carbocation completes the reaction.

There are two primary possibilities for elimination:

Formation of a Conjugated Endocyclic/Exocyclic Diene: Elimination of a proton from either the C2 or C6 position of the cyclohexyl ring results in the formation of a double bond within the ring. This new endocyclic double bond is in conjugation with the existing exocyclic double bond, forming a stable conjugated system. The product is 1-methyl-4-methylidenecyclohex-1-ene .

Formation of a Non-conjugated Isomer: Elimination of a proton from the methyl group is also possible, leading to the formation of 1-methylidene-4-methylidenecyclohexane . However, this product is generally a minor component because it results in a less substituted double bond compared to the endocyclic alternative.

Due to the higher stability afforded by the more substituted double bond and the conjugated diene system, 1-methyl-4-methylidenecyclohex-1-ene is predicted to be the major product of the dehydration reaction. doubtnut.comdoubtnut.com

Table 1: Products of Acid-Catalyzed Dehydration of this compound

| Catalyst | Condition | Major Product | Minor Product(s) |

| Conc. H₂SO₄ | Heat | 1-Methyl-4-methylidenecyclohex-1-ene | 1-Methylidene-4-methylidenecyclohexane |

| H₃PO₄ | Heat | 1-Methyl-4-methylidenecyclohex-1-ene | 1-Methylidene-4-methylidenecyclohexane |

| p-Toluenesulfonic acid | Toluene, reflux | 1-Methyl-4-methylidenecyclohex-1-ene | 1-Methylidene-4-methylidenecyclohexane |

Electrophilic Additions to the Exocyclic Alkene Moiety of this compound

The exocyclic double bond (alkene moiety) in this compound is susceptible to electrophilic addition reactions. The presence of the tertiary alcohol and the methyl group elsewhere in the ring influences the regiochemical and stereochemical outcomes of these additions.

The regioselectivity of electrophilic additions to the exocyclic methylene (B1212753) group (C=CH₂) is governed by Markovnikov's rule. libretexts.org This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.

The mechanism involves the initial attack of the π electrons of the double bond on the electrophile (e.g., the H⁺ from HBr). The proton adds to the terminal CH₂ carbon, leading to the formation of a carbocation on the C4 carbon of the ring. This intermediate is a stable tertiary carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the final product.

Therefore, the addition of an electrophile like HBr to this compound will regioselectively produce 4-bromo-1,4-dimethylcyclohexan-1-ol . Similarly, acid-catalyzed hydration would yield 1,4-dimethylcyclohexane-1,4-diol .

Table 2: Regioselective Products of Electrophilic Addition

| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |

| HBr | H⁺ | Br⁻ | 4-Bromo-1,4-dimethylcyclohexan-1-ol |

| HCl | H⁺ | Cl⁻ | 4-Chloro-1,4-dimethylcyclohexan-1-ol |

| H₂O, H⁺ | H⁺ | H₂O | 1,4-Dimethylcyclohexane-1,4-diol |

The electrophilic addition to the exocyclic alkene has the potential to create a new chiral center at the C4 position. The stereochemical outcome of the reaction depends on the facial selectivity of the initial electrophilic attack. youtube.com The C4 carbon in the starting material is prochiral.

Attack of the electrophile can occur from either the same side (syn) or the opposite side (anti) as the existing hydroxyl group at C1.

Without a directing group: If there are no significant steric or electronic directing effects, the electrophile can attack either face of the planar double bond with roughly equal probability. This would lead to the formation of a racemic mixture of the two possible enantiomers. libretexts.org

With steric hindrance: The bulky tertiary alcohol and methyl group at the C1 position may sterically hinder one face of the molecule, leading to a preferential attack from the less hindered face. This would result in a mixture of diastereomers, with one being favored over the other.

Oxidation and Reduction Chemistry of this compound

The molecule possesses two primary reactive sites for redox reactions: the tertiary alcohol and the exocyclic alkene. Selective transformation of one group in the presence of the other is a key synthetic challenge.

Tertiary alcohols, such as the one in this compound, are generally resistant to oxidation under mild conditions. researchgate.net Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern and Dess-Martin oxidations are ineffective because there is no hydrogen atom on the carbinol carbon (C1) to be removed.

Oxidation can occur under harsh conditions (e.g., using hot, concentrated potassium permanganate (B83412) or chromic acid), but these reactions are not selective and typically lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the ring structure.

While the tertiary alcohol is unreactive, other parts of the molecule can be oxidized. For instance, strong oxidizing agents like ozone (O₃) followed by a workup would cleave the exocyclic double bond to yield a ketone. Selective oxidation of allylic C-H bonds is also a possibility with specific reagents like selenium dioxide, which would introduce a hydroxyl group at the C3 or C5 position. However, selective oxidation of the tertiary alcohol itself to a ketone without skeletal rearrangement is not a standard transformation.

Table 3: Reactivity with Common Oxidizing Agents

| Reagent | Target Functional Group | Expected Outcome |

| PCC, CH₂Cl₂ | Tertiary Alcohol | No reaction |

| Na₂Cr₂O₇, H₂SO₄, H₂O | Alkene & Ring | Oxidative cleavage and degradation |

| 1. O₃; 2. (CH₃)₂S | Alkene | Cleavage to form 4-oxo-1-methylcyclohexan-1-ol |

| TEMPO/NaOCl | Tertiary Alcohol | No reaction researchgate.net |

The exocyclic double bond can be selectively reduced without affecting the tertiary alcohol functionality. The most common and effective method for this transformation is catalytic hydrogenation.

This process involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for reducing carbon-carbon double bonds. The reaction is typically carried out at room temperature and moderate pressures of hydrogen. The tertiary alcohol group is inert under these conditions.

The reduction of the methylidene group results in the formation of a methyl group at the C4 position. The stereochemistry of this new methyl group (cis or trans relative to the C1 hydroxyl group) depends on the catalyst and reaction conditions used, as the hydrogen atoms can add to the double bond from either the less hindered or more hindered face of the ring. The product of this reduction is a mixture of cis- and trans-1,4-dimethylcyclohexan-1-ol.

Table 4: Selective Reduction of the Alkene Moiety

| Reagent System | Condition | Product |

| H₂, Pd/C | Ethanol, 1 atm | cis/trans-1,4-Dimethylcyclohexan-1-ol |

| H₂, PtO₂ (Adam's catalyst) | Acetic Acid, 1-3 atm | cis/trans-1,4-Dimethylcyclohexan-1-ol |

| H₂, Raney Ni | Ethanol, high pressure | cis/trans-1,4-Dimethylcyclohexan-1-ol |

Rearrangement Reactions Involving this compound Scaffolds

The structural framework of this compound is prone to various rearrangement reactions, primarily driven by the formation of carbocation intermediates under acidic conditions. These reactions can lead to significant alterations in the carbon skeleton, including changes in ring size and the position of functional groups.

While classic pinacol (B44631) rearrangements involve the transformation of 1,2-diols into carbonyl compounds, analogous processes can be observed with scaffolds like this compound under acidic conditions. wikipedia.org The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group, to form a tertiary carbocation. masterorganicchemistry.com

This carbocation can then undergo rearrangement. A key driving force for this rearrangement is the formation of a more stable carbocation. chemistrysteps.com In the context of this compound, this can involve the migration of an alkyl group from the adjacent carbon to the carbocation center. wikipedia.org This process is driven by the stability of the resulting oxonium ion, where the positive charge is stabilized by the oxygen atom through resonance, fulfilling the octet rule for all atoms involved. wikipedia.orgchemistrysteps.com

Simultaneously, the exocyclic double bond can undergo migration. This acid-catalyzed isomerization can lead to the formation of a more thermodynamically stable endocyclic double bond. The interplay between these rearrangement pathways can result in a mixture of products, with the distribution being influenced by reaction conditions such as acid concentration, temperature, and solvent. libretexts.org

The formation of a tertiary carbocation upon protonation and loss of water from this compound is a central event in its acid-catalyzed chemistry. libretexts.org This carbocation is susceptible to rearrangements, such as 1,2-hydride and 1,2-alkyl (or methanide) shifts, to form more stable carbocation intermediates. masterorganicchemistry.comyoutube.com The stability of carbocations generally follows the order: tertiary > secondary > primary, with resonance stabilization providing additional stability. masterorganicchemistry.com

The initial tertiary carbocation can rearrange to another tertiary carbocation, but one that might be more stable due to other structural factors or lead to a thermodynamically more stable final product. For example, a methyl shift could occur, leading to a different carbocationic intermediate. youtube.com The subsequent reaction of these carbocations, either through nucleophilic attack (e.g., by water in an SN1 type reaction) or elimination of a proton (E1 type reaction), leads to the final product mixture. libretexts.org

The distribution of products is a consequence of the relative rates of these competing rearrangement and reaction pathways. Factors that influence the stability of the intermediate carbocations and the transition states leading to them will dictate the major and minor products. chemistrysteps.com For instance, the formation of a more substituted and therefore more stable alkene via an E1 pathway is often favored, in accordance with Zaitsev's rule. youtube.com

Table 1: Factors Influencing Carbocation Rearrangements and Product Distribution

| Factor | Description |

| Carbocation Stability | Rearrangements proceed to form more stable carbocations (e.g., tertiary, resonance-stabilized). masterorganicchemistry.com |

| Migratory Aptitude | The relative ease with which different groups (hydride, alkyl, aryl) migrate. wikipedia.org |

| Reaction Conditions | Acid concentration, temperature, and solvent can influence the reaction pathway and product ratios. libretexts.org |

| Product Stability | The thermodynamic stability of the final products can influence the overall reaction outcome. libretexts.org |

Radical Chemistry and Photoreactions of this compound

Beyond ionic reactions, this compound and related structures can participate in reactions involving radical intermediates and photochemical transformations. These pathways open up different avenues for chemical modification.

Radical intermediates are species with an unpaired electron and are typically formed through homolytic bond cleavage. libretexts.org In the context of this compound, radical reactions could be initiated at the allylic position or by addition to the double bond. For instance, a radical initiator can abstract a hydrogen atom from the carbon adjacent to the double bond, forming a resonance-stabilized allylic radical. libretexts.org

The reactivity of these radical intermediates is diverse. They can participate in addition reactions to alkenes, a key step in many polymerization and carbon-carbon bond-forming reactions. ic.ac.uk For example, the addition of a methyl radical to an alkene can initiate a chain reaction. chemrxiv.org The stability of radical intermediates, similar to carbocations, is influenced by substitution, with tertiary radicals being more stable than secondary, and secondary more stable than primary. libretexts.org

Radical cyclization reactions are also a possibility, where a radical center within a molecule attacks a double bond in the same molecule to form a cyclic product. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic and steric factors. ic.ac.uk

Photochemical reactions involve the absorption of light by a molecule, which promotes it to an electronically excited state. From this excited state, the molecule can undergo various transformations not readily accessible under thermal conditions. For this compound, the chromophore is the exocyclic double bond.

Upon photoexcitation, the double bond can undergo isomerization or cycloaddition reactions. For instance, [2+2] cycloadditions with other alkenes can lead to the formation of four-membered rings. The specific photochemical pathways available would depend on the wavelength of light used and the presence of photosensitizers. While specific photochemical studies on this compound are not extensively detailed in the provided search results, the general principles of alkene photochemistry would apply.

Table 2: Comparison of Ionic and Radical Reactions of this compound

| Feature | Ionic Reactions | Radical Reactions |

| Initiation | Heterolytic bond cleavage (e.g., protonation of -OH). masterorganicchemistry.com | Homolytic bond cleavage (e.g., radical initiator). libretexts.org |

| Intermediates | Carbocations. libretexts.org | Radicals. libretexts.org |

| Key Rearrangements | Hydride and alkyl shifts. masterorganicchemistry.com | Cyclizations, fragmentations. ic.ac.uk |

| Driving Force | Formation of more stable carbocations. chemistrysteps.com | Formation of more stable radicals. libretexts.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Methyl 4 Methylidenecyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Methyl-4-methylidenecyclohexan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons near the electron-withdrawing hydroxyl group and the deshielding exocyclic double bond are expected to appear at a lower field (higher ppm value).

The protons of the methylidene group (=CH₂) are anticipated to be diastereotopic and would appear as two distinct signals, likely singlets or narrow multiplets, in the olefinic region of the spectrum. The protons on the cyclohexyl ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The methyl group attached to the quaternary carbon (C1) would appear as a sharp singlet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | ~1.5 - 3.0 | br s | - |

| =CH₂ (a) | ~4.72 | s | - |

| =CH₂ (b) | ~4.70 | s | - |

| -CH₂- (ring, positions 2 & 6) | ~1.5 - 1.8 | m | - |

| -CH₂- (ring, positions 3 & 5) | ~2.1 - 2.3 | m | - |

Note: The chemical shifts and coupling constants are estimated values. 'm' denotes a multiplet, and 'br s' denotes a broad singlet.

¹³C NMR and DEPT Spectroscopy for Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons. A DEPT-90 experiment would only show signals for CH groups.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C1 (-C-OH) | ~70.5 | Quaternary (absent) | Absent |

| C2 & C6 (-CH₂-) | ~38.0 | Negative | Absent |

| C3 & C5 (-CH₂-) | ~34.5 | Negative | Absent |

| C4 (=C<) | ~148.0 | Quaternary (absent) | Absent |

| =CH₂ | ~109.0 | Negative | Absent |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. caspre.ca

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. nmrdb.org For this compound, cross-peaks would be expected between the protons on adjacent carbons in the cyclohexyl ring (e.g., between H2/H6 and H3/H5). This would help to trace the connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. nmrdb.org This is an essential experiment for unambiguously assigning the carbon signals. For example, the proton signal around 4.7 ppm would show a cross-peak to the carbon signal around 109.0 ppm, confirming the =CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. nmrdb.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include the methyl protons (~1.25 ppm) to the quaternary carbinol carbon C1 (~70.5 ppm) and to the adjacent ring carbons C2 and C6 (~38.0 ppm). The methylidene protons (~4.7 ppm) would show correlations to the quaternary carbon C4 (~148.0 ppm) and the adjacent ring carbons C3 and C5 (~34.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This provides valuable information about the stereochemistry and conformation of the molecule. For instance, NOESY could reveal spatial proximity between the axial protons on the cyclohexyl ring and the methyl group, depending on the preferred conformation.

Vibrational Spectroscopy (FT-IR and FT-Raman) of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation or the scattering in a Raman experiment corresponds to specific bond vibrations, making these techniques excellent for functional group identification.

Assignment of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. FT-Raman spectroscopy would provide complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | =C-H stretch | Alkene |

| ~2930, ~2850 | C-H stretch (sp³) | Alkane (ring and methyl) |

| ~1650 | C=C stretch | Alkene (exocyclic) |

| ~1450 | C-H bend (scissoring) | CH₂ |

| ~1150 | C-O stretch | Tertiary Alcohol |

The broad O-H stretching band around 3400 cm⁻¹ is a hallmark of the alcohol functional group and is broadened due to hydrogen bonding. The C=C stretching vibration of the exocyclic double bond is expected around 1650 cm⁻¹. The out-of-plane =C-H bending vibration around 890 cm⁻¹ is characteristic of a 1,1-disubstituted alkene. The C-O stretching vibration for a tertiary alcohol typically appears in the 1200-1100 cm⁻¹ region. cheminfo.org

Conformational Insights from Vibrational Spectra

For cyclic molecules like this compound, vibrational spectroscopy can offer insights into the preferred conformation. The cyclohexyl ring can exist in several conformations, with the chair form being the most stable. gmu.edu In a substituted cyclohexane (B81311), the substituents can occupy either axial or equatorial positions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of chemical compounds. In the analysis of this compound, MS provides crucial information regarding its molecular mass and elemental composition, while its fragmentation patterns offer a detailed fingerprint for structural confirmation. restek.comshimadzu.comcolorado.edu

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. uky.edu Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula, as every nuclide has a specific, non-integer mass deficit. uky.edu

For this compound, with the molecular formula C₈H₁₄O, HRMS can experimentally confirm its elemental makeup. The ability to achieve mass accuracy of less than 5 ppm is often sufficient to distinguish the correct formula from other potential combinations of carbon, hydrogen, and oxygen that might have the same nominal mass. nih.govmdpi.com This technique is particularly valuable in complex mixture analysis, where it can selectively identify the compound of interest without complete chromatographic separation. colorado.edu

Table 1: Elemental Composition Data for this compound

This interactive table provides the theoretical elemental composition data for the target compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Nominal Mass | 126 Da |

| Monoisotopic Mass | 126.104465 Da |

| Elemental Composition | C: 76.14%, H: 11.18%, O: 12.68% |

Fragmentation Pathways and Structural Information

Electron Ionization (EI) is a common ionization technique used in conjunction with mass spectrometry, particularly with Gas Chromatography (GC-MS). In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique pattern of fragment ions that provides a "fingerprint" for the molecule, enabling structural elucidation. mdpi.com

The fragmentation of this compound, a tertiary alcohol, is expected to follow characteristic pathways:

Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This is often a prominent fragmentation pathway, resulting in a significant peak at m/z 108 (M-18). researchgate.net

Alpha-Cleavage: As a tertiary alcohol, cleavage of the C-C bond adjacent (alpha) to the oxygen atom is expected. The primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion, resulting in a peak at m/z 111 (M-15).

Retro-Diels-Alder (rDA) Reaction: Following dehydration, the resulting cyclohexadiene structure can undergo a retro-Diels-Alder reaction. This would lead to the cleavage of the ring, producing characteristic fragments. For instance, the loss of ethene (C₂H₄, 28 Da) from the m/z 108 ion would result in a fragment at m/z 80.

Other Ring Cleavages and Rearrangements: Further fragmentation of the cyclic structure and subsequent rearrangements can lead to a variety of smaller ions that are characteristic of the cyclohexyl and methylidene moieties. researchgate.net

The systematic study of these fragmentation patterns is crucial for distinguishing this compound from its structural isomers, which may share the same molecular weight but exhibit different fragmentation pathways due to the different positions of functional groups. mdpi.comnih.gov

Table 2: Proposed Key Mass Fragments for this compound in EI-MS

This interactive table details the likely fragments observed in the mass spectrum of the target compound.

| m/z (Mass/Charge) | Proposed Identity / Neutral Loss | Fragmentation Pathway |

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | Alpha-cleavage: Loss of a methyl radical |

| 108 | [M - H₂O]⁺ | Dehydration: Loss of a water molecule |

| 93 | [M - H₂O - CH₃]⁺ | Loss of water followed by loss of a methyl radical |

| 80 | [M - H₂O - C₂H₄]⁺ | Retro-Diels-Alder reaction following dehydration |

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatography is fundamental to the analysis of this compound, enabling its separation from complex mixtures and the assessment of its purity. restek.comshimadzu.com Both gas and liquid chromatography platforms offer distinct advantages depending on the analytical goal. mdpi.comnih.gov

Gas Chromatography (GC) Applications

Given its volatility, this compound is ideally suited for analysis by Gas Chromatography (GC). restek.com GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. oshadhi.co.uk When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification, while coupling with a Mass Spectrometer (MS) allows for definitive identification based on mass spectra and retention times. colorado.edusigmaaldrich.com

Headspace GC-MS (HS-GC-MS) is a particularly useful technique for analyzing volatile compounds in solid or liquid samples, as it samples the vapor phase in equilibrium with the sample, minimizing matrix interference. azolifesciences.com For direct analysis, liquid injection GC-MS is employed. The selection of the GC column, typically a non-polar or medium-polar capillary column, is critical for achieving good separation from other volatile components, especially isomers. restek.comshimadzu.com

Table 3: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Terpene Alcohol Analysis

This interactive table outlines common instrumental parameters for the GC-MS analysis of compounds similar to this compound.

| Parameter | Typical Value / Condition |

| System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Injector Type | Split/Splitless or Headspace (HS) |

| Column | Fused silica (B1680970) capillary, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Initial temp 50-70°C, ramp at 3-10°C/min to 220-250°C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-350 |

Liquid Chromatography (HPLC, LC-MS, UPLC) for Complex Mixtures

While GC is the primary tool for volatile analysis, liquid chromatography techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for specific applications. nih.gov These methods are particularly useful for analyzing this compound in complex biological or environmental matrices where non-volatile components are present. thermofisher.comnih.gov

LC is also the method of choice for analyzing potential non-volatile derivatives or degradation products of the compound. oup.com Since this compound lacks a strong UV chromophore, detection by HPLC with a UV detector can be challenging. Therefore, coupling with a mass spectrometer (LC-MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary. UPLC systems, which use smaller particle columns, offer higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

Table 4: Typical Reversed-Phase UPLC-MS Parameters for Monoterpenoid Analysis

This interactive table provides common parameters for the LC-MS analysis of monoterpenoids.

| Parameter | Typical Value / Condition |

| System | UPLC coupled to a Tandem Mass Spectrometer (MS/MS) |

| Column | Reversed-phase, e.g., C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 10-15 minutes |

| MS Ion Source | Electrospray Ionization (ESI), positive mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

Advanced Purity Determination Methodologies

Standard purity assessment by assuming the area percentage from a single chromatogram is equal to the mass percentage can be inaccurate. Advanced methodologies are required for a precise determination of chemical and isomeric purity. mdpi.com

Quantitative GC-FID: For determining chemical purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method. By using a certified reference standard and an internal standard, this technique allows for accurate quantification of the main component and any impurities, overcoming differences in detector response. jst.go.jpgsj.jp

Chiral Chromatography: this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Standard chromatographic techniques cannot separate enantiomers. Chiral chromatography, using either a chiral stationary phase (CSP) in GC or HPLC, is the definitive method for separating and quantifying the individual enantiomers, thus determining the enantiomeric purity of a sample. nih.govwikipedia.org

Quantitative NMR (QNMR): Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment. QNMR can determine the purity of a sample relative to a certified internal standard without the need for a reference standard of the analyte itself. It is also a powerful tool for determining the ratio of isomers in a mixture. libretexts.org

Preparative Chromatography: For obtaining a high-purity standard of this compound for use in analytical studies, preparative chromatography techniques are employed. Advanced methods like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, can be used for the large-scale purification and separation of isomers. rotachrom.com

Computational Chemistry and Theoretical Studies of 1 Methyl 4 Methylidenecyclohexan 1 Ol

Electronic Structure Calculations of 1-Methyl-4-methylidenecyclohexan-1-ol

The electronic structure is fundamental to a molecule's reactivity and physical properties. Computational methods allow for a detailed examination of the electron distribution and energy of this compound.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, and its total electronic energy. For this compound, DFT calculations would typically employ a functional, such as B3LYP, paired with a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. This process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting minimum energy conformation corresponds to the most probable structure of the molecule at 0 Kelvin.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods can elucidate the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. These methods can provide highly accurate descriptions of electronic properties but are computationally more demanding.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster and can be useful for large molecules or for obtaining initial qualitative insights into electronic properties such as ionization potential and electron affinity.

Molecular Orbital Analysis and Bonding Characteristics

The behavior of electrons in a molecule can be described by molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of either one or a pair of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of this compound. A larger gap suggests higher stability and lower reactivity. Analysis of the MOs can also reveal the nature of the chemical bonds, such as the π-bonding associated with the methylidene group.

Prediction of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting the spectroscopic signatures of molecules, which is vital for their identification and characterization.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental spectra for validation. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the computational model.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate steps of chemical reactions. By simulating reaction pathways, chemists can understand how reactants transform into products, including the formation of transient species like intermediates and transition states. nih.govnih.gov For terpenes, these studies can illuminate biosynthetic pathways or synthetic routes, such as the acid-catalyzed hydration of other terpenes like limonene, which can lead to the formation of terpineols. mdpi.comresearchgate.net Density Functional Theory (DFT) is a common method used to investigate the electronic structure and reactivity of molecules, providing a balance between accuracy and computational cost. jchr.orgresearchgate.net

A key goal in studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. Computational methods can precisely locate the geometric structure of a TS and calculate its energy. nih.govyoutube.com The energy difference between the reactants and the transition state is known as the energy barrier or activation energy (ΔE‡). This value is critical as it determines the rate of the reaction.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation for a reaction step. The values represent typical energy barriers for such transformations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Carbocation Formation | Reactants (Limonene + H₃O⁺) | 0.0 |

| Transition State 1 (TS1) | 15.5 | |

| Intermediate (Tertiary Carbocation) | 4.2 | |

| Nucleophilic Attack | Intermediate + H₂O | 4.2 |

| Transition State 2 (TS2) | 6.8 | |

| Product (Protonated β-Terpineol) | -10.1 |

A reaction coordinate is a geometric parameter that changes continuously along the reaction pathway, representing the progress of the reaction. It can be a simple bond distance, an angle, or a more complex combination of these. Reaction coordinate analysis involves plotting the energy of the system against this coordinate to visualize the energy profile of the reaction, including reactants, intermediates, transition states, and products.

In the modeled hydration of limonene, for the second step (nucleophilic attack of water on the carbocation), the reaction coordinate would likely be the distance between the oxygen atom of the water molecule and the positively charged carbon atom of the carbocation. By systematically shortening this distance in the calculation, one can map the energy changes and identify the precise geometry of the transition state where the new carbon-oxygen bond is partially formed.

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energy barriers. Computational studies must account for these solvent effects. There are two primary approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction energetics. mdpi.com

For a reaction involving charged intermediates like carbocations, polar solvents would be expected to stabilize these species, thereby lowering the energy barriers compared to the gas phase. DFT studies on similar monoterpenes have shown that including a solvent model is important for obtaining results that correlate well with experimental observations. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Landscape of this compound

While quantum mechanical calculations are excellent for studying reactions, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. nih.gov

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and angle strain. The ring can undergo a "ring flip" to an alternative chair conformation. The substituents (a methyl group, a hydroxyl group, and a methylidene group) can occupy either axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring) positions.

Computational methods can be used to perform a conformational analysis to determine the relative stability of these different arrangements. researchgate.net Generally, chair conformations are significantly more stable than other arrangements like boat or twist-boat conformations. Furthermore, bulky substituents are more stable in the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial groups. For this compound, the most stable conformer would be the chair form where the methylidene group is in the equatorial position.

The table below shows hypothetical relative energies for different conformers, as would be predicted by computational analysis.

| Conformation | Methylidene Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.0 | >99 |

| Chair | Axial | 5.4 | <1 |

| Twist-Boat | - | 6.0 | <1 |

| Boat | - | 7.5 | <1 |

The chemical behavior of this compound in a condensed phase (liquid or solution) is governed by intermolecular interactions. The hydroxyl (-OH) group is a key feature, as it can act as both a hydrogen bond donor and acceptor. These hydrogen bonds are strong directional interactions that can lead to the formation of dimers or larger aggregates in solution.

Other forces at play include weaker van der Waals interactions (London dispersion forces) between the nonpolar hydrocarbon portions of the molecules. MD simulations can model these interactions explicitly to predict how molecules will arrange themselves. nih.gov By simulating a system with many molecules of this compound, researchers can study aggregation phenomena, calculate properties like the radial distribution function to see how molecules pack together, and determine the average strength of these interactions. nih.gov Such simulations are valuable for understanding properties like solubility and boiling point.

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | -OH --- OH- | -3.0 to -6.0 |

| Dipole-Dipole | -OH --- -OH | -1.0 to -2.0 |

| Van der Waals (Dispersion) | Cyclohexane Ring --- Ring | -0.5 to -1.5 |

Reactivity Descriptors and Quantum Chemical Analysis

Quantum chemical analysis furnishes a suite of reactivity descriptors that quantify various aspects of a molecule's electronic structure. These descriptors are derived from the fundamental principles of quantum mechanics and provide a framework for understanding and predicting chemical reactivity. For this compound, these analyses can pinpoint the most reactive sites within the molecule and characterize the nature of its chemical bonds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nist.gov It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are critical for predicting how the molecule will interact with other chemical species, particularly electrophiles and nucleophiles. nist.gov

For this compound, the MEP map would be expected to show distinct regions of negative and positive potential. The most negative potential (typically colored red or yellow) would be concentrated around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This indicates that the oxygen atom is a primary site for electrophilic attack. Another region of significant negative potential would be associated with the π-electron cloud of the methylidene C=C double bond, making it susceptible to attack by electrophiles.

Conversely, the most positive potential (typically colored blue) would be located on the hydrogen atom of the hydroxyl group. This acidic proton would be the most likely site for interaction with nucleophiles or bases. The hydrogen atoms on the cyclohexane ring and the methyl group would exhibit a lesser positive potential.

Illustrative MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential Range (arbitrary units) | Implied Reactivity |

| Oxygen Atom (Hydroxyl) | Highly Negative | Site for Electrophilic Attack |

| C=C Double Bond (Methylidene) | Negative | Site for Electrophilic Addition |

| Hydrogen Atom (Hydroxyl) | Highly Positive | Site for Nucleophilic Attack / H-bonding |

| Ring & Methyl Hydrogens | Slightly Positive | Weakly Electrophilic |

This table is illustrative and represents expected values from a theoretical calculation.

Fukui functions are conceptual DFT-based reactivity descriptors that help to identify which atoms in a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the analysis of Fukui functions would provide a more quantitative picture of the reactivity suggested by the MEP map. It would be expected that:

The site for nucleophilic attack (where the molecule accepts an electron) would be highest at the carbon atom of the C=C double bond and the carbon atom bonded to the hydroxyl group.

The site for electrophilic attack (where the molecule donates an electron) would be concentrated on the oxygen atom and the other carbon of the C=C double bond.

The site for radical attack would likely show significant values on the carbons of the double bond and potentially the tertiary carbon bearing the hydroxyl group.